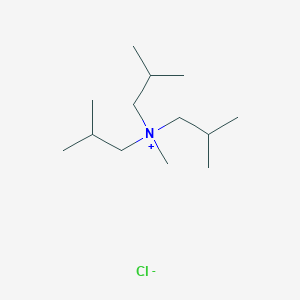
N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners. This particular compound is characterized by its unique structure, which includes multiple methyl and propyl groups attached to the nitrogen atom, making it a tertiary amine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium chloride typically involves the alkylation of tertiary amines. One common method is the reaction of N,N-dimethylpropan-1-amine with 2-methylpropyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary or primary amines, depending on the conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or sodium acetate in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium hydroxide or acetate.
Oxidation: Formation of N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium N-oxide.
Reduction: Formation of N,2-Dimethyl-N-(2-methylpropyl)propan-1-amine.
Aplicaciones Científicas De Investigación
N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use as an antimicrobial agent in disinfectants and antiseptics.
Industry: Utilized in the formulation of fabric softeners, hair conditioners, and other personal care products.
Mecanismo De Acción
The mechanism of action of N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium chloride primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This action is facilitated by the hydrophobic alkyl chains, which insert into the lipid bilayer, and the positively charged nitrogen atom, which interacts with the negatively charged components of the cell membrane.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-N-(2-methylpropyl)propan-1-aminium chloride
- N,N-Dimethyl-N,N-bis(2-ethylpropyl)propan-1-aminium chloride
- N,N-Dimethyl-N,N-bis(2-methylbutyl)propan-1-aminium chloride
Uniqueness
N,2-Dimethyl-N,N-bis(2-methylpropyl)propan-1-aminium chloride is unique due to its specific combination of methyl and propyl groups, which confer distinct physicochemical properties. These properties include enhanced solubility in organic solvents and increased antimicrobial activity compared to similar compounds with different alkyl chain lengths or branching patterns.
Propiedades
Número CAS |
123617-55-0 |
|---|---|
Fórmula molecular |
C13H30ClN |
Peso molecular |
235.84 g/mol |
Nombre IUPAC |
methyl-tris(2-methylpropyl)azanium;chloride |
InChI |
InChI=1S/C13H30N.ClH/c1-11(2)8-14(7,9-12(3)4)10-13(5)6;/h11-13H,8-10H2,1-7H3;1H/q+1;/p-1 |
Clave InChI |
HURTUMMIGPLYMH-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C[N+](C)(CC(C)C)CC(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4'-oxydibenzoate](/img/structure/B14302520.png)
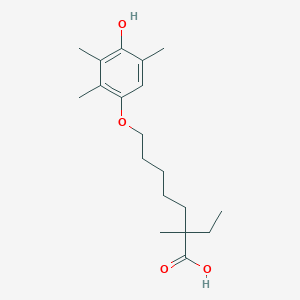
![Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-](/img/structure/B14302526.png)
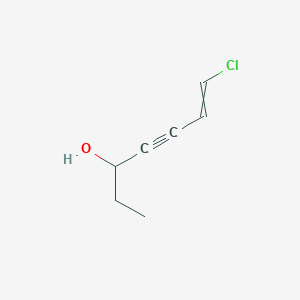

![4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate](/img/structure/B14302551.png)
![4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol](/img/structure/B14302554.png)
![(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene](/img/structure/B14302561.png)
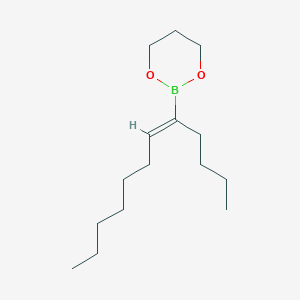
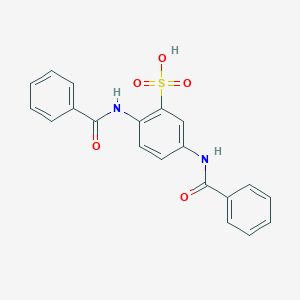

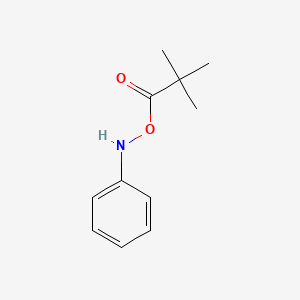
![N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14302612.png)

